molecular formula C10H15N3O4 B1398485 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 916850-80-1

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1398485
CAS No.: 916850-80-1
M. Wt: 241.24 g/mol
InChI Key: QGGMHAWQLPZVEJ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the amino group in organic synthesis . This compound, also known as 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-4-carboxylic acid, is used as a protecting group for amines . The role of this compound is to protect the amino group during the synthesis process, allowing for transformations of other functional groups .

Mode of Action

The compound this compound interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a tert-butyloxycarbonyl (Boc) group, which protects the amino group during the synthesis process .

Biochemical Pathways

The compound this compound affects the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected amino acid ionic liquids (Boc-AAILs) are used in the synthesis of peptides .

Pharmacokinetics

These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Result of Action

The result of the action of this compound is the formation of a tert-butyloxycarbonyl (Boc) group that protects the amino group during the synthesis process . This allows for transformations of other functional groups . In peptide synthesis, the compound enables the formation of dipeptides in satisfactory yields .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of a base such as sodium hydroxide , and the solvent used in the synthesis process . The compound is stable under various conditions, making it a versatile tool in organic synthesis .

Biochemical Analysis

Biochemical Properties

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by protecting amino groups, which is essential for the synthesis of peptides and proteins. This protection can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that amino groups remain intact during various biochemical reactions . The compound’s role in protecting amino groups can also affect the overall stability and functionality of synthesized peptides and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable tert-butoxycarbonyl group on amino groups. This process involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid and finally decarboxylation to the amine . This mechanism ensures the temporary protection of amino groups, allowing for selective reactions to occur without interference.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under various conditions, but it can degrade under strong acidic or basic conditions . Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability and functionality of synthesized peptides and proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects, including potential interference with normal cellular processes . It is crucial to determine the optimal dosage to balance the protective effects with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is essential for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in specific cellular compartments, where it can exert its protective effects on amino groups .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups during peptide and protein synthesis .

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMHAWQLPZVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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